4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

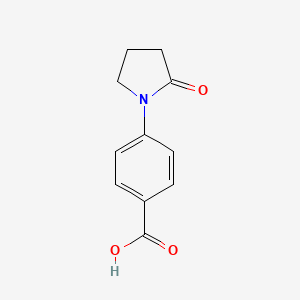

Structure

3D Structure

属性

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKWTEYRNMUJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354420 | |

| Record name | 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36151-44-7 | |

| Record name | 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and materials science, the strategic value of a chemical scaffold is measured by its synthetic accessibility, functional versatility, and potential for biological interaction. 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a molecule elegantly combining the rigid, aromatic framework of benzoic acid with the polar, amide character of a 2-pyrrolidinone lactam, represents such a scaffold. This guide provides an in-depth exploration of its core chemical properties, synthesis, and analytical characterization, offering researchers and drug development professionals a comprehensive technical resource. The narrative moves beyond simple data presentation to explain the causality behind its chemical behavior and the rationale for its application, embodying the principles of a self-validating scientific protocol.

Molecular Identity and Physicochemical Profile

This compound is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique structure makes it a valuable building block in medicinal chemistry.[1]

Key Identifiers:

-

Systematic Name: this compound

-

Common Synonyms: 4-(2-ketopyrolidin-1-yl)benzoic acid, 4-(2-oxo-1-pyrrolidinyl)benzoic acid[1][2]

-

Molecular Formula: C₁₁H₁₁NO₃[1]

-

Molecular Weight: 205.22 g/mol [1]

Chemical Structure

The molecule's architecture features a parasubstituted benzene ring, where a carboxylic acid group and the nitrogen atom of a 2-pyrrolidinone ring are positioned opposite each other. This arrangement creates a rigid molecule with distinct hydrophilic (carboxylic acid, lactam carbonyl) and lipophilic (benzene ring, pyrrolidinone alkyl chain) regions.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The properties of this compound are dictated by its combined functional groups. The high boiling point is characteristic of aromatic carboxylic acids, while its density reflects a well-packed solid-state structure. Solubility is expected to be poor in non-polar solvents but should increase in polar organic solvents and aqueous bases via salt formation.

| Property | Value | Source |

| Appearance | Crystalline solid (predicted) | [3] |

| Melting Point | >230 °C (typical for similar structures) | [4] |

| Boiling Point | 507.1 °C at 760 mmHg (predicted) | [1] |

| Density | 1.341 g/cm³ (predicted) | [1] |

| Flash Point | 260.5 °C (predicted) | [1] |

| XlogP (predicted) | 0.9 | [5] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | [3] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Reactivity: Forging the C-N Bond

The key synthetic challenge is the formation of the aryl C-N bond between the benzoic acid moiety and the pyrrolidinone lactam. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a more efficient, versatile, and milder route.[1][6]

Rationale for Method Selection: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preferred method for constructing this type of C-N bond for several reasons:[2][6]

-

Broad Substrate Scope: It is tolerant of a wide range of functional groups, including the carboxylic acid present in the starting material (or its protected ester form).

-

Milder Conditions: It avoids the harsh, high-temperature conditions often required for traditional Ullmann reactions, which can lead to side reactions and decomposition.[6]

-

High Efficiency: The use of specialized phosphine ligands leads to high yields and catalytic turnover numbers, making the process more atom-economical.

The general transformation involves coupling a 4-halobenzoic acid (or its ester) with 2-pyrrolidinone in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization: The Molecular Fingerprint

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method probes a different aspect of the molecular structure, and together they provide a comprehensive and self-validating confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons: Two doublets in the aromatic region (~7.7-8.2 ppm). The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than the protons ortho to the nitrogen atom. They will exhibit coupling to each other (an AA'BB' system).

-

Pyrrolidinone Protons: Three distinct multiplets corresponding to the three methylene groups of the lactam ring. The CH₂ group adjacent to the nitrogen (~3.9 ppm) will be the most downfield, followed by the CH₂ adjacent to the carbonyl (~2.6 ppm), and the central CH₂ (~2.1 ppm).

-

Carboxylic Acid Proton: A very broad singlet, typically far downfield (>11 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton.

-

Carbonyl Carbons: Two signals in the downfield region for the lactam C=O (~175 ppm) and the carboxylic acid C=O (~167 ppm).

-

Aromatic Carbons: Four signals for the aromatic carbons, including the two quaternary carbons attached to the functional groups.

-

Aliphatic Carbons: Three signals for the three distinct methylene carbons of the pyrrolidinone ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by strong carbonyl stretching vibrations.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1670-1690 cm⁻¹, often overlapping with the acid carbonyl.

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the following adducts are predicted:

-

[M+H]⁺: m/z 206.08118

-

[M+Na]⁺: m/z 228.06312

-

[M-H]⁻: m/z 204.06662

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₁₁NO₃) by matching the measured mass to the calculated exact mass with high precision.[5]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative, self-validating procedure for the synthesis of the title compound. The success of the reaction is validated at each stage by standard analytical techniques (TLC, NMR).

Objective: To synthesize this compound from methyl 4-bromobenzoate and 2-pyrrolidinone.

Materials:

-

Methyl 4-bromobenzoate

-

2-Pyrrolidinone

-

Palladium(II) acetate [Pd(OAc)₂]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology

Part A: C-N Cross-Coupling Reaction

-

Inert Atmosphere: To an oven-dried round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 2-pyrrolidinone (1.2 eq), and cesium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

-

Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Add the catalyst mixture to the flask.

-

Heating: Heat the reaction mixture to 110 °C with vigorous stirring under the argon atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

Part B: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve the crude ester from Part A in a mixture of THF and Methanol (3:1 ratio).

-

Base Addition: Add a 2M aqueous solution of sodium hydroxide (3.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the ester is fully consumed.

-

Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify with 2M HCl until the pH is ~2. A precipitate should form.

-

Isolation: Stir the suspension in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities. Dry the solid under high vacuum to yield this compound.

Validation: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the expected values detailed in Section 3. Determine the melting point.

Applications and Future Outlook

The true value of this compound lies in its application as a versatile synthetic intermediate.[1]

-

Pharmaceutical Scaffolding: The pyrrolidinone ring is a common motif in pharmaceuticals, and the benzoic acid handle allows for facile derivatization, such as amide bond formation, to link this scaffold to other pharmacophores.[1]

-

Medicinal Chemistry Research: It is a key starting material for synthesizing libraries of compounds to be screened for biological activity. Research has pointed towards its use in developing novel anti-inflammatory and analgesic agents.[1]

-

Materials Science: The rigid, polar structure can be incorporated into polymers or other materials to modify their physical properties.[1]

The continued exploration of this compound and its derivatives is expected to yield novel molecules with significant therapeutic and material applications.

Safety and Handling

-

Hazard Class: IRRITANT.[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 159691-25-5 CAS MSDS (4-(PYRROLIDIN-1-YLMETHYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - 4-(2-oxopyrrolidin-1-yl)benzoic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS number

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Introduction

This compound, identified by the CAS Number 36151-44-7 , is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, which incorporates a rigid 2-pyrrolidinone moiety linked to a benzoic acid, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. The pyrrolidinone core is a key structural motif in various biologically active molecules, known to exhibit properties ranging from antimicrobial to anticonvulsant activities.[4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 36151-44-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| Boiling Point | 507.1 °C at 760 mmHg | [1] |

| Density | 1.341 g/cm³ | [1] |

| Flash Point | 260.5 °C | [1] |

| Appearance | White to off-white powder (typical) | [6] |

| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | [7] |

| InChI Key | YDKWTEYRNMUJKC-UHFFFAOYSA-N | [7] |

Synthesis of this compound

The synthesis of N-aryl lactams such as this compound is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for forming the crucial C-N bond between an aryl halide and the lactam nitrogen.[8][9][10] The Buchwald-Hartwig reaction, utilizing a palladium catalyst, is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditional copper-catalyzed Ullmann reaction.[10]

Below is a representative, field-proven protocol based on the principles of the Buchwald-Hartwig amination.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup : To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a sterically hindered phosphine ligand such as XPhos (0.04 eq).

-

Addition of Reagents : Add 2-pyrrolidinone (1.2 eq) and a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent and Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe.

-

Heating : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction : Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical as it facilitates the rate-limiting reductive elimination step in the catalytic cycle.[11] The use of a strong base is necessary to deprotonate the 2-pyrrolidinone, forming the nucleophilic amide.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive properties.[1][12] The pyrrolidine ring is a common pharmacophore in molecules targeting the central nervous system.[4][5]

Logical Relationship: Core Structure to Therapeutic Potential

Caption: From core scaffold to potential drug candidates.

Use as a Synthetic Intermediate

This compound is a valuable building block due to its bifunctional nature. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the pyrrolidinone ring can be further modified. For instance, it has been cited in patents for the synthesis of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, which act as ROS1 inhibitors for potential cancer therapy.[13] Derivatives of similar structures have also been investigated as potent VLA-4 antagonists for treating conditions like asthma.[14]

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic methods:

-

¹H NMR : Will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidinone ring.

-

¹³C NMR : Will display distinct peaks for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide (lactam) groups.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this chemical.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via modern coupling methods, combined with its utility as a scaffold for creating diverse and complex molecules, makes it an important tool for researchers in drug discovery and materials science. The demonstrated biological activities of its derivatives underscore its potential for the development of novel therapeutics.

References

- 1. Cas 36151-44-7,this compound | lookchem [lookchem.com]

- 2. cenmed.com [cenmed.com]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 4-(2-oxopyrrolidin-1-yl)benzoic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]

- 14. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, explore robust synthetic routes for its preparation, and discuss its potential as a scaffold for novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents.

Introduction: The Significance of the N-Aryl-2-Pyrrolidinone Scaffold

The N-aryl-2-pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The pyrrolidinone ring, a five-membered lactam, provides a rigid, three-dimensional framework that can orient substituents in a defined spatial arrangement, facilitating precise interactions with biological targets. The N-aryl substitution further allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS No: 36151-44-7) represents a key building block within this class of compounds, integrating the N-aryl-2-pyrrolidinone core with a carboxylic acid functional group, which can serve as a handle for further derivatization or as a critical pharmacophoric element.[1] Its unique chemical architecture makes it a valuable starting point for the synthesis of new pharmaceutical compounds.[1]

Elucidation of the Molecular Structure

The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.22 g/mol .[1] The structure consists of a central benzene ring substituted at the 1 and 4 positions. A 2-pyrrolidinone ring is attached to the benzene ring via a nitrogen-carbon bond at the 1-position, while a carboxylic acid group is attached at the 4-position.

Visualizing the Core Structure

Caption: 2D representation of this compound.

Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Ha) | ~8.0 | Doublet | 2H |

| Aromatic (Hb) | ~7.8 | Doublet | 2H |

| Pyrrolidinone (-CH₂-N) | ~3.9 | Triplet | 2H |

| Pyrrolidinone (-CH₂-C=O) | ~2.6 | Triplet | 2H |

| Pyrrolidinone (-CH₂-CH₂-) | ~2.2 | Multiplet | 2H |

The aromatic protons (Ha and Hb) ortho and meta to the carboxylic acid group, respectively, will likely appear as two distinct doublets due to the electronic effects of the substituents.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, acid) | ~168 |

| Carbonyl (C=O, lactam) | ~175 |

| Aromatic (C-COOH) | ~130 |

| Aromatic (C-N) | ~142 |

| Aromatic (CH) | 120 - 130 |

| Pyrrolidinone (-CH₂-N) | ~49 |

| Pyrrolidinone (-CH₂-C=O) | ~31 |

| Pyrrolidinone (-CH₂-CH₂-) | ~18 |

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (carboxylic acid) | 1710 - 1680 |

| C=O stretch (lactam) | 1680 - 1660 |

| C-N stretch | 1350 - 1250 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

2.1.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 206.08.

Synthesis of this compound

The key synthetic challenge in preparing this compound is the formation of the N-aryl bond. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Strategy Overview

Caption: General synthetic approaches to this compound.

Recommended Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. It generally proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann condensation.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen for its high efficiency, broad substrate scope, and the availability of well-defined catalyst systems that can be tailored to the specific substrates. The use of a protected carboxylic acid (e.g., a methyl or ethyl ester) is recommended to avoid potential side reactions with the base.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 4-bromobenzoate (1.0 equiv.), 2-pyrrolidinone (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like Xantphos (0.04 equiv.), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification of the Ester: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the methyl 4-(2-oxo-pyrrolidin-1-yl)benzoate intermediate.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2-3 equiv.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Final Work-up and Purification: Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Rationale for Method Selection: The Ullmann condensation is a classical and robust method for N-arylation. Modern advancements with the use of ligands have made this reaction more accessible and efficient.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube, combine methyl 4-iodobenzoate (1.0 equiv.), 2-pyrrolidinone (1.5 equiv.), copper(I) iodide (CuI) (0.1 equiv.), a ligand such as L-proline (0.2 equiv.), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction: Heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification and Hydrolysis: Follow similar purification and hydrolysis steps as described for the Buchwald-Hartwig protocol to obtain the final product.

Potential Applications in Drug Discovery

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the area of inflammation and pain management.[1]

Anti-inflammatory and Analgesic Properties

The N-aryl-2-pyrrolidinone core is present in several compounds with known anti-inflammatory and analgesic activities. It is hypothesized that this compound and its derivatives may exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Experimental Validation Workflow:

To validate the anti-inflammatory potential of this compound and its derivatives, the following experimental workflow is recommended:

-

In Vitro COX Inhibition Assay:

-

Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

-

Methodology: Utilize commercially available COX inhibitor screening kits. Incubate varying concentrations of the test compound with purified COX-1 and COX-2 enzymes and measure the production of prostaglandins.

-

Data Analysis: Calculate the IC₅₀ values for both enzymes to determine the potency and selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

-

-

In Vivo Models of Inflammation and Pain:

-

Carrageenan-Induced Paw Edema:

-

Objective: To assess the acute anti-inflammatory activity.

-

Methodology: Induce inflammation in the paw of a rodent model (e.g., rats or mice) by injecting carrageenan. Administer the test compound orally or intraperitoneally and measure the reduction in paw volume over time compared to a vehicle control.

-

-

Acetic Acid-Induced Writhing Test:

-

Objective: To evaluate the analgesic effect.

-

Methodology: Induce visceral pain in mice by intraperitoneal injection of acetic acid. Administer the test compound and count the number of writhes (abdominal constrictions) over a set period. A reduction in the number of writhes indicates an analgesic effect.

-

-

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via modern cross-coupling methodologies, combined with the known biological activities of the N-aryl-2-pyrrolidinone scaffold, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Crystallographic Studies: Obtaining a crystal structure of the parent compound or its derivatives in complex with their biological targets would provide invaluable insights for rational drug design.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a key building block in modern drug discovery and materials science.[1] Intended for researchers, medicinal chemists, and process development scientists, this document details the primary synthetic strategies, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination. A third, alternative pathway commencing from 4-aminobenzoic acid is also discussed. Each method is presented with a focus on the underlying mechanistic principles, optimization of reaction conditions, and detailed experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule using modern analytical techniques and provides insights into purification methodologies.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a carboxylic acid moiety and a lactam ring. This unique structural combination imparts a range of desirable physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, while the pyrrolidinone ring can influence solubility, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API). Its applications in medicinal chemistry are diverse, with the scaffold being explored for its potential in developing novel therapeutics.

Key Synthetic Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the benzoic acid ring and the pyrrolidinone moiety. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Pathway 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds. In the context of synthesizing our target molecule, this involves the coupling of a 4-halobenzoic acid with 2-pyrrolidinone.

Mechanism: The reaction proceeds through a copper(I)-catalyzed nucleophilic aromatic substitution. The key steps involve the formation of a copper(I)-amidate complex from 2-pyrrolidinone, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active copper(I) species. The use of a ligand, typically a diamine, can accelerate the reaction by stabilizing the copper intermediates and preventing catalyst deactivation.

Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

-

Materials:

-

4-Iodobenzoic acid (1.0 eq)

-

2-Pyrrolidinone (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid, 2-pyrrolidinone, copper(I) iodide, and potassium carbonate.

-

Add N,N-dimethylformamide to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][3][4]

-

Data Summary: Ullmann Condensation

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Iodobenzoic acid | Higher reactivity compared to bromide or chloride. |

| Catalyst | Copper(I) iodide | Common and effective copper(I) source. |

| Base | Potassium carbonate | Neutralizes the HI formed and facilitates the formation of the copper-amidate. |

| Solvent | DMF | High-boiling polar aprotic solvent that solubilizes the reactants. |

| Temperature | 120-140 °C | Provides the necessary activation energy for the reaction. |

Pathway 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6] It offers milder reaction conditions and often higher yields compared to the Ullmann condensation.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide (2-pyrrolidinone) and deprotonation by a base to form a palladium-amido complex.[6][7] Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[6][7]

References

- 1. Cas 36151-44-7,this compound | lookchem [lookchem.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, a key building block in modern medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the solubility and stability characteristics of this compound. Through a combination of established analytical principles and detailed experimental protocols, this guide offers a framework for understanding and manipulating this compound to optimize its performance in pharmaceutical formulations. The methodologies presented are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS 36151-44-7) is a carboxylic acid derivative of benzoic acid featuring a pyrrolidinone moiety.[1] Its unique structural combination makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds, with potential applications in treating inflammatory conditions and pain.[1] The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide addresses these critical aspects by providing a detailed examination of the solubility profile of this compound in various media and a thorough investigation of its stability under forced degradation conditions. The subsequent sections will detail the underlying principles, provide robust experimental protocols, and present data in a clear, actionable format.

Physicochemical Characterization

A foundational understanding of the intrinsic properties of this compound is paramount for any formulation development program.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36151-44-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| Boiling Point | 507.1 °C at 760 mmHg | [1] |

| Density | 1.341 g/cm³ | [1] |

| Predicted XlogP | 0.9 | [2] |

Solubility Profile: A Multifaceted Analysis

The solubility of an API directly influences its dissolution rate and subsequent absorption. For ionizable compounds like this compound, solubility is intricately linked to the pH of the surrounding medium.

Theoretical Framework: The Henderson-Hasselbalch Equation

As a carboxylic acid, the solubility of this compound is expected to increase with pH as the molecule ionizes to its more soluble carboxylate form. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. A predicted pKa for the carboxylic acid group is essential for anticipating its solubility behavior across the physiological pH range.

Experimental Determination of Aqueous and Solvent Solubility

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the test solvents (e.g., purified water, pH-adjusted buffers, common organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

Caption: Workflow for equilibrium solubility determination.

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various media.

Table 2: Predicted Solubility of this compound

| Solvent/Medium | pH | Temperature (°C) | Predicted Solubility (mg/mL) |

| Purified Water | ~4-5 | 25 | < 0.1 |

| 0.1 N HCl | 1.2 | 37 | < 0.05 |

| Phosphate Buffer | 6.8 | 37 | 0.5 - 1.0 |

| Phosphate Buffer | 7.4 | 37 | 1.0 - 2.0 |

| Methanol | N/A | 25 | 10 - 20 |

| Ethanol | N/A | 25 | 5 - 10 |

| Acetonitrile | N/A | 25 | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 50 |

Stability Profile and Degradation Pathway Analysis

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5][6] These studies also aid in the development and validation of stability-indicating analytical methods.

General Principles of Forced Degradation

Forced degradation involves subjecting the API to stress conditions that are more severe than accelerated stability testing.[5][7] The goal is to induce degradation to a level of approximately 5-20%, which allows for the reliable detection and characterization of degradation products.

Experimental Protocols for Forced Degradation Studies

The following protocols outline the stress conditions for hydrolytic, oxidative, photolytic, and thermal degradation of this compound.

Caption: Workflow for forced degradation studies.

-

Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 N HCl. Incubate at 60°C for up to 24 hours.

-

Basic Conditions: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 24 hours.

-

Neutral Conditions: Dissolve the compound in purified water and incubate at 60°C for up to 24 hours.

At specified time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 24 hours. Analyze samples at appropriate intervals.

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Analyze the sample and a control stored at room temperature.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The lactam ring of the pyrrolidinone moiety is susceptible to both acid and base-catalyzed hydrolysis, which would result in ring-opening to form an amino acid derivative.

-

Oxidation: The benzylic position and the aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized species. Decarboxylation of the benzoic acid moiety under oxidative stress is also a possibility.[8]

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is a common and effective approach.

Table 3: Recommended Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 230-280 nm) |

| Injection Volume | 10 µL |

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and provided detailed experimental frameworks for assessing the solubility and stability of this compound. The presented protocols for solubility determination and forced degradation studies, coupled with a robust stability-indicating HPLC method, offer a comprehensive approach for the physicochemical characterization of this important pharmaceutical intermediate. The insights gained from these studies are critical for guiding formulation development, ensuring product quality, and meeting regulatory expectations. Further characterization of any identified degradation products using techniques such as mass spectrometry and NMR is a recommended next step to fully elucidate the degradation pathways.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - 4-(2-oxopyrrolidin-1-yl)benzoic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Key Building Block

In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug molecule is paved with crucial, often unsung, hero molecules known as intermediates. 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is a prime example of such a pivotal entity. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its significant role in the development of life-saving therapeutics. For the discerning researcher and drug development professional, a thorough understanding of this intermediate is not merely academic; it is a gateway to innovation in medicinal chemistry.

With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of approximately 205.22 g/mol , this compound is a derivative of benzoic acid and 2-pyrrolidinone.[1][2] Its structure, featuring a lactam ring attached to a benzoic acid moiety, provides a unique scaffold that has been ingeniously exploited in the design of highly specific and potent drug candidates.[3] While it may be used as a research compound to explore potential anti-inflammatory and analgesic properties, its most notable application lies in its role as a key building block in the synthesis of modern anticoagulants.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| CAS Number | 36151-44-7 | [1] |

| Appearance | Colorless to red crystals | [4] |

| Predicted XlogP | 0.9 | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. The most common and industrially relevant method for its preparation is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[5] This approach involves the coupling of a 4-halobenzoic acid with 2-pyrrolidinone.

Logical Workflow for Ullmann Condensation

The selection of reagents and reaction conditions is paramount for a successful and efficient synthesis. The following diagram illustrates the decision-making process for establishing a robust Ullmann condensation protocol.

References

An In-Depth Technical Guide to the Discovery and History of N-Aryl Pyrrolidinones

Abstract

The N-aryl pyrrolidinone scaffold is a cornerstone of modern medicinal chemistry, appearing as a privileged structure in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies for this crucial heterocyclic motif. We will trace its origins from the serendipitous discovery of the first nootropic, Piracetam, to the development of robust and versatile synthetic strategies that have become indispensable in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights behind them.

The Genesis of a Privileged Scaffold: The Serendipitous Discovery of Piracetam

The story of N-aryl pyrrolidinones in modern pharmacology begins not with a targeted design, but with a fortunate accident. In the 1960s, at the Belgian pharmaceutical company UCB, Dr. Corneliu E. Giurgea and his team were attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter GABA, with the goal of creating a sleep-inducing or sedative agent.[3] One of the compounds they created was 2-oxo-1-pyrrolidine acetamide, later named Piracetam.[1][4]

Initial trials, however, showed none of the expected sedative effects. Instead of abandoning the compound, Dr. Giurgea's curiosity about its unusual pharmacology led to further investigation.[5] His team observed that Piracetam could inhibit nystagmus (involuntary eye movement) in animal models and, more remarkably, appeared to enhance cognitive functions like learning and memory, even in healthy subjects.[3][6] This was a paradigm-shifting discovery; a drug that could improve higher brain function without acting as a stimulant or sedative.[3][7]

This unexpected outcome led Dr. Giurgea to coin the term "nootropic" in 1964, from the Greek words noos (mind) and trepein (to turn or bend), to describe this new class of cognitive enhancers.[5][8] The inadvertent synthesis of Piracetam thus marked the "discovery" of N-aryl pyrrolidinones as a pharmacologically significant class, sparking decades of research into related structures, now collectively known as "racetams," and cementing the N-aryl pyrrolidinone core as a key building block in the pursuit of novel therapeutics.[7][9]

Core Synthetic Strategies for N-Arylation

The critical chemical transformation in the synthesis of this class of compounds is the formation of the carbon-nitrogen bond between the pyrrolidinone nitrogen and an aryl group. Over the years, two primary methods have emerged as the most powerful and widely used: the classical Ullmann-Goldberg condensation and the modern Buchwald-Hartwig amination.

The Classical Approach: Ullmann-Goldberg Condensation

The Ullmann condensation, and its specific application to N-arylation of amides known as the Goldberg reaction, is the foundational method for creating the N-aryl bond.[10][11] First reported in the early 20th century, this copper-promoted reaction traditionally involves coupling an amide (like 2-pyrrolidinone) with an aryl halide.[12][13]

Causality Behind the Method: The original Ullmann-Goldberg reaction was a testament to brute force. It required harsh conditions—high temperatures (often over 200°C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts.[10][13] The rationale was simple: high thermal energy was needed to overcome the large activation energy for the reaction between the relatively unreactive aryl halide and the amide. The copper acts as a catalyst, but in its early forms, high loadings were necessary for acceptable yields.

Mechanism & Modern Advancements: The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-amidate complex from the pyrrolidinone, a base, and a Cu(I) source. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Finally, reductive elimination yields the desired N-aryl pyrrolidinone and regenerates the active Cu(I) catalyst.[6][11][14]

The major breakthrough for this classical method was the introduction of chelating ligands in the late 1990s and early 2000s. Ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline and its derivatives) stabilize the copper catalyst, increase its solubility, and dramatically lower the activation energy of the reaction.[13][15] This "Renaissance of Ullmann chemistry" transformed the reaction, allowing it to proceed under much milder conditions (e.g., ~110°C) with only catalytic amounts of copper, significantly broadening its applicability and functional group tolerance.[15][16]

Caption: Ullmann-Goldberg Catalytic Cycle

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of 2-Pyrrolidinone

This protocol is a representative example based on modern, ligand-accelerated conditions.

-

System Integrity: All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst and other reagents.

-

Reagents & Stoichiometry:

Reagent Molar Eq. Purpose Aryl Iodide 1.2 Arylating agent. Iodides are more reactive than bromides or chlorides. 2-Pyrrolidinone 1.0 Nucleophile. Copper(I) Iodide (CuI) 0.05 Catalyst. (S)-N-Methylpyrrolidine-2-carboxylate 0.1 Ligand. Stabilizes the catalyst and accelerates the reaction.[15] Potassium Phosphate (K₃PO₄) 2.0 Base. Deprotonates the pyrrolidinone to form the active nucleophile.[15] | Anhydrous DMSO | - | Solvent. A polar aprotic solvent that helps dissolve the reagents. |

-

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-pyrrolidinone (1.0 mmol), CuI (0.05 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and K₃PO₄ (2.0 mmol).

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon three times. This ensures an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) via syringe, followed by the aryl iodide (1.2 mmol).

-

Reaction Conditions: Place the flask in a preheated oil bath at 110°C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS. Reaction times typically range from 5 to 24 hours.[6][15]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[6]

-

The Modern Workhorse: Buchwald-Hartwig Amination

First reported in 1994, the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds.[17] This palladium-catalyzed cross-coupling reaction offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction, making it a go-to method in modern drug discovery.[17][18]

Causality Behind the Method: The key to the Buchwald-Hartwig reaction's success lies in rational ligand design. Early iterations of palladium-catalyzed aminations were limited. The breakthrough came from the development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups.[19]

-

Bulkiness: Sterically hindered ligands promote the crucial reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst. This steric pressure prevents undesired side reactions like beta-hydride elimination.[17][20]

-

Electron-donating Nature: Electron-rich ligands accelerate the initial oxidative addition of the aryl halide to the Pd(0) center, the rate-limiting step for less reactive aryl chlorides.[20]

This continuous evolution of ligands, from first-generation (e.g., P(o-tolyl)₃) to more advanced biaryl phosphines (e.g., XPhos, RuPhos), has created catalyst systems that can couple almost any amine or amide with a wide array of aryl halides and pseudohalides (triflates, nonaflates) under increasingly mild conditions.[2][19][21]

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds in three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[17][22]

-

Amide Binding & Deprotonation: The pyrrolidinone coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the bound amide.[23]

-

Reductive Elimination: The N-aryl pyrrolidinone product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[17][22]

Caption: Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone

This protocol uses a modern, commercially available catalyst system.

-

System Integrity: As a palladium-catalyzed reaction, oxygen exclusion is critical. Use of a glovebox or standard Schlenk line techniques is required. Solvents should be degassed and anhydrous.

-

Reagents & Stoichiometry:

Reagent Molar Eq. Purpose Aryl Bromide/Chloride 1.0 Arylating agent. This method is effective for less reactive halides. 2-Pyrrolidinone 1.2 Nucleophile. A slight excess can improve reaction rates. Pd₂(dba)₃ 0.01 Palladium source (precatalyst). XPhos 0.02 Ligand. A bulky, electron-rich biaryl phosphine ligand. Sodium tert-butoxide (NaOtBu) 1.4 Base. A strong, non-nucleophilic base suitable for deprotonating amides. | Anhydrous Toluene | - | Solvent. A common non-polar solvent for these reactions. |

-

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox): To a vial, add the aryl halide (1.0 mmol), 2-pyrrolidinone (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100°C. Stir vigorously. Monitor by TLC or LC-MS.

-

Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[24]

-

Comparative Analysis: Choosing the Right Tool

The choice between the Ullmann-Goldberg and Buchwald-Hartwig reactions depends on the specific needs of the synthesis.

| Feature | Ullmann-Goldberg Condensation | Buchwald-Hartwig Amination |

| Metal Catalyst | Copper (less expensive, less toxic) | Palladium (more expensive) |

| Typical Halide | Aryl Iodides, activated Aryl Bromides | Aryl Chlorides, Bromides, Iodides, Triflates |

| Conditions | Generally higher temperatures (80-150°C) | Generally milder temperatures (RT-110°C) |

| Ligands | Diamines, Amino Acids | Bulky Phosphines, N-Heterocyclic Carbenes |

| Base | Inorganic bases (K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases (NaOtBu, LHMDS) |

| Functional Groups | Less tolerant of sensitive groups | Highly tolerant of a wide range of groups |

| Cost | Lower catalyst and ligand cost | Higher catalyst and ligand cost |

Expert Insight: For large-scale industrial synthesis where cost is a major driver and the substrate is a reactive aryl iodide, a modern Ullmann-Goldberg protocol is often preferred. For complex, multifunctional molecules in a drug discovery setting, the unparalleled scope and reliability of the Buchwald-Hartwig amination make it the superior choice.

N-Aryl Pyrrolidinones in Modern Drug Discovery

The versatility of the N-aryl pyrrolidinone scaffold, combined with robust synthetic methods, has made it a frequent feature in modern drug development programs. Its unique physicochemical properties—imparting polarity, hydrogen bond accepting capability, and a constrained 3D conformation—allow it to interact with a wide variety of biological targets.[1][4]

Beyond the foundational racetams, N-aryl pyrrolidinones have been identified as potent agents in diverse therapeutic areas:

-

Anti-HIV Agents: A series of N-aryl pyrrolidinones have been characterized as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high potency against both wild-type and drug-resistant HIV-1 strains.[25]

-

Antibacterial Agents: By inhibiting quorum sensing, a cell-to-cell communication system in bacteria, certain aryl-substituted pyrrolidinones can disrupt biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa, offering a promising anti-infective strategy that may be less prone to resistance.[26]

-

CNS Disorders: Building on the legacy of Piracetam, novel heteroaryl-pyrrolidinones have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For N-aryl pyrrolidinone derivatives, activity is highly dependent on the substitution patterns on both the aryl ring and the pyrrolidinone core.

| Compound Class | Target | Key SAR Findings |

| α-Pyrrolidinophenones | Dopamine/Norepinephrine Transporters (DAT/NET) | Affinity for DAT increases with the length of the α-carbon chain (propyl and butyl chains are optimal).[27] |

| Anticancer Pyrrolidines | PARP-1/2 | The length of an alkyl chain and the presence of a phenyl ketone were found to be crucial for inhibitory activity.[28] |

| Antimalarial Pyrrolidines | P. falciparum | The presence of a hydroxyl group, a propane chain, and fluorine substitution on the aryl ring were shown to be critical for antiplasmodial activity.[29] |

These examples underscore the "tunability" of the N-aryl pyrrolidinone scaffold, where systematic modification, guided by robust synthetic chemistry, can lead to highly potent and selective drug candidates.

Conclusion

From its serendipitous discovery as the core of the first nootropic to its current status as a privileged scaffold in drug design, the journey of the N-aryl pyrrolidinone is a compelling story of chemical innovation. The development of powerful synthetic methods, particularly the evolution of the classical Ullmann condensation and the advent of the Buchwald-Hartwig amination, has provided researchers with the essential tools to explore and exploit the vast chemical space around this motif. As our understanding of disease biology deepens, the ability to reliably and efficiently synthesize diverse libraries of N-aryl pyrrolidinones will ensure their continued prominence in the development of next-generation therapeutics.

References

- 1. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prezi.com [prezi.com]

- 4. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]

- 5. prezi.com [prezi.com]

- 6. benchchem.com [benchchem.com]

- 7. What is Piracetam used for? [synapse.patsnap.com]

- 8. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piracetam - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dspace.mit.edu [dspace.mit.edu]

- 21. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. name-reaction.com [name-reaction.com]

- 23. surface.syr.edu [surface.syr.edu]

- 24. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 27. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of a Key Synthetic Intermediate

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (CAS No: 36151-44-7) is a pivotal intermediate in medicinal chemistry and drug development.[1][2] Its structure, featuring a benzoic acid moiety linked to a 2-pyrrolidinone ring, makes it a valuable building block for a range of pharmacologically active molecules. Notably, it serves as a precursor in the synthesis of nootropic agents like Nefiracetam, which are investigated for their cognitive-enhancing properties.[3][4][5] The development of a reliable and scalable synthetic protocol is therefore of significant interest to researchers in academic and industrial settings.

This document provides a comprehensive guide to the synthesis of this compound, leveraging the power and efficiency of the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance, overcoming the limitations of harsher, traditional methods like nucleophilic aromatic substitution.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer expert insights to ensure successful execution.

Synthetic Strategy: The Buchwald-Hartwig Amination Advantage

The formation of the aryl C-N bond between the benzoic acid ring and the nitrogen atom of the 2-pyrrolidinone lactam is the key transformation in this synthesis. While classical methods might be attempted, they often fail or provide low yields when coupling electron-rich amines with aryl halides, especially those bearing an electron-withdrawing carboxylate group.[7]

The Buchwald-Hartwig amination emerges as the superior strategy.[8][9] This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. This methodology has found widespread application in the synthesis of pharmaceuticals and natural products due to its reliability and scope.[6][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle, as illustrated below. The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine (2-pyrrolidinone), deprotonation by a base, and reductive elimination yield the desired C-N coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[8]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of this compound from 4-iodobenzoic acid and 2-pyrrolidinone. The use of an iodo-substituted starting material is recommended for its higher reactivity in the oxidative addition step compared to bromo- or chloro-analogs.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Purpose |

| 4-Iodobenzoic acid | 619-58-9 | 248.01 g/mol | Starting Material (Aryl Halide) |

| 2-Pyrrolidinone | 616-45-5 | 85.11 g/mol | Starting Material (Amine) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | Palladium Catalyst Precursor |

| Xantphos | 161265-03-8 | 578.68 g/mol | Phosphine Ligand |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 g/mol | Solvent |

| Toluene | 108-88-3 | 92.14 g/mol | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | Acid for Work-up |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Washing Agent |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 g/mol | Drying Agent |

Equipment

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Büchner funnel and vacuum filtration apparatus

-

Rotary evaporator

Step-by-Step Synthesis Procedure

References

- 1. 4-(2-oxopyrrolidin-1-yl)benzoic acid [oakwoodchemical.com]

- 2. cenmed.com [cenmed.com]

- 3. Nefiracetam | C14H18N2O2 | CID 71157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nefiracetam | C14H18N2O2 | CID 71157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nefiracetam - Applications - CAT N°: 31339 [bertin-bioreagent.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where aryl amines are prevalent structural motifs.[3][4] This reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods for C-N bond formation.[1]

This application note provides a comprehensive guide for the synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. This is achieved through the Buchwald-Hartwig amination of an aryl halide, specifically a methyl 4-halobenzoate, with 2-pyrrolidinone (a lactam). The use of a methyl ester of the benzoic acid is a strategic choice to circumvent potential complications arising from the acidic proton of the carboxylic acid, which could interfere with the basic conditions of the reaction. Following the C-N coupling, a straightforward hydrolysis step yields the desired product.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical guidance for successfully carrying out this transformation.

Reaction Overview and Strategy

The synthesis is designed as a two-step process:

-

Buchwald-Hartwig Coupling: A palladium-catalyzed amination of methyl 4-bromobenzoate with 2-pyrrolidinone.

-